3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
3,5-Dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,5-dimethoxy-substituted benzamide moiety at the N-position of the pyrimidinone core and a p-tolyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-13-4-6-15(7-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)14-8-16(29-2)10-17(9-14)30-3/h4-12H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPTVIPLVAUOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system. For example, a reaction between a hydrazine derivative and a diketone can yield the pyrazole ring, which can then be further reacted with a suitable nitrile to form the pyrimidine ring.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Kinase Inhibition
One of the most promising applications of this compound is its potential as a kinase inhibitor , which is significant in cancer therapy. Kinases are enzymes that play crucial roles in cellular signaling pathways; thus, inhibiting their activity can disrupt cancer cell proliferation. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer activity by targeting specific kinases involved in tumor growth.
Antitumor Activity
Studies have demonstrated that related compounds possess notable antitumor activity against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. For instance, modifications to the pyrazolo[3,4-d]pyrimidine structure have resulted in compounds with half-maximal inhibitory concentrations (IC50) as low as 11 µM, indicating potent anticancer properties .
Organic Electronics and Photonics
The unique electronic properties of 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide make it a candidate for use in organic electronics and photonics . Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Biological Target Interactions
Research into the biological interactions of this compound has revealed its potential to interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding the compound's pharmacological effects and therapeutic potential.
Case Studies
Several studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines to evaluate their biological activities. For instance, one study reported the synthesis of several derivatives that were tested for their antitumor efficacy . The results indicated that structural modifications significantly influenced biological activity.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with structurally related pyrazolo[3,4-d]pyrimidine derivatives reported in the literature. Key differences in substituents, synthetic pathways, and reactivity are highlighted.
Key Structural and Functional Differences:
Substituent Effects: The target compound’s 3,5-dimethoxybenzamide group introduces electron-donating methoxy substituents, which may enhance solubility and π-stacking interactions compared to compounds with hydrazine (e.g., compound 3) or imino groups (e.g., compound 2). In contrast, fused triazolo-pyrimidine derivatives (compounds 6–11) exhibit rigid, planar structures that favor intercalation or enzyme active-site binding, a feature absent in the non-fused target compound.
Synthetic Pathways: The target compound’s synthesis likely involves amide coupling between a pyrazolo[3,4-d]pyrimidinone intermediate and 3,5-dimethoxybenzoyl chloride, analogous to methods used for compound 3’s hydrazine derivatization . Isomerization reactions observed in compounds 7–9 highlight the structural lability of fused systems under specific conditions, whereas the target compound’s non-fused scaffold is expected to exhibit greater stability.
Reactivity: The amide group in the target compound may participate in hydrogen bonding or serve as a pharmacophore for target binding, unlike the nucleophilic amino/hydrazine groups in compounds 2 and 3, which are prone to electrophilic substitution.
Research Implications and Limitations
- Pharmacological Potential: The benzamide moiety could mimic ATP-binding motifs in kinases, similar to pyrazolopyrimidine-based inhibitors like imatinib analogs.
- Synthetic Challenges : Introduction of the 3,5-dimethoxy group may require optimized protection/deprotection steps to avoid side reactions during coupling.
Further studies are necessary to validate these hypotheses, including solubility assays, crystallographic analysis, and biological screening.
Biological Activity
3,5-Dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Structural Features
The compound features:
- Two methoxy groups at the 3 and 5 positions of the benzene ring, which may enhance solubility and biological activity.
- A p-tolyl group and a 4-oxo substituent on the pyrazolo[3,4-d]pyrimidine core, contributing to its structural complexity and potential pharmacological properties.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities. The specific compound under consideration may possess various pharmacological properties:
Anticancer Activity
Several studies have shown that structurally similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-cyclopentylpyrazolo[3,4-d]pyrimidine-3-carboxylic acid | Cyclopentyl group; carboxylic acid | Anticancer activity |
| 7-Methylpyrazolo[3,4-d]pyrimidine | Methyl substitution on the pyrazole ring | Antimicrobial properties |
| N-(4-pyrrolidin-2-ylethyl)benzamide | Alkyl substitution on benzamide | Potential analgesic effects |
The unique combination of methoxy groups and p-tolyl substituent may confer distinct pharmacological properties not observed in other similar compounds.
Enzyme Inhibition
The compound's interaction studies indicate potential binding affinity to specific enzymes or receptors. For example, similar pyrazolo[3,4-d]pyrimidine derivatives have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
Case Studies
- MAO-B Inhibition : A related study synthesized a series of derivatives with varying substitutions. One compound demonstrated an IC50 value of 0.009 µM against MAO-B, indicating potent inhibitory activity. Structure–activity relationship (SAR) studies revealed that para substitutions significantly enhance inhibitory potency compared to ortho or meta substitutions .
- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures exhibit cytotoxicity against human tumor cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines were tested for their ability to inhibit cell proliferation in various cancer models .
The mechanism of action for this compound may involve:
- Inhibition of Kinases : As a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, disrupting downstream signaling pathways critical for cancer cell survival.
- Antioxidant Properties : Molecular docking studies suggest that similar compounds possess antioxidant and anti-inflammatory properties, which could contribute to their therapeutic effects .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step condensation reactions. For example, pyrazolo[3,4-d]pyrimidinone cores are often functionalized via nucleophilic substitution or coupling reactions with benzamide derivatives. Key steps include:
- Intermediate preparation : Use of 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine as a precursor.
- Coupling conditions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under inert atmosphere.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Optimization can involve Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methoxy groups at 3,5-positions on benzamide).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (±5 ppm tolerance).
- Melting Point Analysis : To assess purity (sharp melting range within 2°C).
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated in pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
Advanced strategies include:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole-pyrimidine coupling reactions.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates and identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts for amide bond formation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to distinguish overlapping signals.
- Cross-Validation with Computational NMR : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-Based Design : Systematically modify substituents (e.g., replacing methoxy with halogens or alkyl groups) and assay biological activity (e.g., kinase inhibition).
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models.
- Molecular Docking : Screen derivatives against target protein structures (e.g., PARP or EGFR kinases) to prioritize synthetic targets .
Q. How can process control and reactor design improve scalability in synthesis?
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
